DPH propionic acid

Membrane biophysics Lipid bilayers Fluorescent probe characterization

Membrane biophysicists requiring depth-resolved bilayer analysis face a gap: DPH probes the hydrophobic core, TMA-DPH reports surface dynamics, but neither captures interfacial lipid order. PA-DPH (CAS 85125-40-2) anchors at the lipid-water interface, delivering spatially distinct anisotropy readouts. • Equilibrates ≤2 min in live cells-no time-dependent signal drift vs. TMA-DPH • Insensitive to perturbations that alter deep-core DPH; isolates interfacial dynamics • Also serves as fluorescent FA analogue for FABP binding assays Shipped with full QC documentation. Custom pack sizes available.

Molecular Formula C21H20O2
Molecular Weight 304.4 g/mol
CAS No. 85125-40-2
Cat. No. B1239432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPH propionic acid
CAS85125-40-2
Synonyms(3-(4-(6-phenyl)-1,3,5-hexatrienyl)phenyl)propionic acid
1-(4'-carboxyethyl)-6-diphenyl-1,3,5-hexatriene
CEDPHT
diphenylhexatrienepropionic acid
DPH-PA
PA-DPH
Molecular FormulaC21H20O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCC(=O)O
InChIInChI=1S/C21H20O2/c22-21(23)17-16-20-14-12-19(13-15-20)11-5-2-1-4-8-18-9-6-3-7-10-18/h1-15H,16-17H2,(H,22,23)/b2-1+,8-4+,11-5+
InChIKeySINKVNIAFSCCOS-HOXLXQKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4'-Carboxyethyl)-6-diphenyl-1,3,5-hexatriene (CAS 85125-40-2): A Surface-Anchored DPH Derivative for Depth-Specific Membrane Fluidity Studies


1-(4'-Carboxyethyl)-6-diphenyl-1,3,5-hexatriene (also known as PA-DPH, DPH-PA, or CEDPHT) is an anionic fluorescent probe derived from the classic membrane probe 1,6-diphenyl-1,3,5-hexatriene (DPH). It incorporates a terminal propionic acid moiety which confers a net negative charge under physiological pH [1]. This structural modification anchors the fluorophore at the lipid-water interface of a membrane bilayer, positioning it to probe the upper acyl chain region [2]. This is in stark contrast to the parent DPH molecule, which distributes deep within the hydrophobic core without a fixed orientation [2]. This compound is a critical tool for researchers requiring a reporter of membrane dynamics that is spatially distinct from other DPH-based probes.

Why Membrane Probe Selection is Non-Interchangeable: The Case for 1-(4'-Carboxyethyl)-6-diphenyl-1,3,5-hexatriene (PA-DPH)


Selecting a fluorescent membrane probe is not a one-size-fits-all decision; choosing DPH or its cationic derivative TMA-DPH in place of PA-DPH will yield fundamentally different biophysical information. As DPH partitions into the hydrophobic core and TMA-DPH anchors at the immediate surface, their signals report on distinct regions of the lipid bilayer [1]. Studies show that membrane-perturbing agents like alcohols decrease the anisotropy of DPH but have little to no effect on PA-DPH, demonstrating that each probe detects a different response to the same stimulus [2]. Furthermore, in cellular systems, PA-DPH reaches equilibrium binding within 2 minutes, whereas TMA-DPH exhibits gradual, temperature-dependent transbilayer movement over time, complicating its use for steady-state measurements [3]. Therefore, the specific localization and unique kinetic behavior of PA-DPH make it essential for experiments where interfacial lipid dynamics must be isolated from core or surface phenomena. Its value lies in this precise spatial resolution; generic substitution would erase the ability to make these critical distinctions.

Quantitative Differentiation: Evidence-Based Comparison of PA-DPH (CAS 85125-40-2) vs. DPH and TMA-DPH


Membrane Partitioning: Quantifying the Energetic Preference for Lipid Bilayers

The affinity of a probe for a lipid membrane is a critical determinant of its effective concentration and signal-to-noise ratio in an experiment. The membrane partition coefficient (Kp) was determined for a series of DPH probes, including PA-DPH (here named DPH propionic acid), using a titration method with DPPC liposomes [1]. The data show that PA-DPH has a Kp of 6.5 × 10⁵, which is 5-fold lower than that of the parent DPH molecule (1.3 × 10⁶), but nearly 3-fold higher than the cationic derivative TMA-DPH (2.4 × 10⁵). This intermediate partitioning is consistent with its amphiphilic character, where the hydrophobic DPH core drives membrane insertion, but the charged carboxylate group moderates its overall lipophilicity compared to the uncharged DPH.

Membrane biophysics Lipid bilayers Fluorescent probe characterization

Photophysical Fingerprint: Intermediate Quantum Yield and Lifetime Define a Distinct Signal

A direct comparative characterization in fluid-phase membranes reveals that the key photophysical properties of PA-DPH lie between those of its parent compound, DPH, and the cationic derivative, TMA-DPH [1]. The molar absorption coefficient (ε) and quantum yield (Φ) dictate the brightness of the probe, while the fluorescence lifetime (τ) is a key parameter for time-resolved measurements and for interpreting quenching or anisotropy decay data. PA-DPH exhibits values intermediate to DPH and TMA-DPH for all three metrics, reflecting the unique electronic environment created by its interfacial localization.

Photophysics Fluorescence spectroscopy Probe characterization

Spatial Fidelity: Why PA-DPH Anisotropy Values Define a Unique Interfacial Environment

Fluorescence anisotropy (or polarization) is the primary readout for membrane 'fluidity' or order. The absolute value of steady-state anisotropy (r) for a probe is a composite of its local motional freedom and the overall viscosity of its environment. In identical fluid-phase lipid bilayers, the measured steady-state fluorescence polarization values for PA-DPH are significantly higher than those of DPH but somewhat lower than those of TMA-DPH [1]. This is a direct consequence of its intermediate location: anchored at the surface but probing deeper than TMA-DPH, it experiences a level of motional constraint that is distinct from both the free-tumbling DPH in the core and the highly restricted TMA-DPH at the interface.

Membrane fluidity Lipid order Fluorescence anisotropy

Rapid Cellular Equilibrium: A 2-Minute Steady State Enables Reliable Platelet Studies

The kinetics of probe incorporation into cell membranes can critically affect the reliability of a fluorescence measurement. In a study on bovine blood platelets, the equilibration time for three DPH-based probes was directly compared [1]. Upon addition to platelet suspensions at 37°C, the fluorescence intensity of the anionic PA-DPH reached a stable plateau within 2 minutes. In stark contrast, the intensities of both uncharged DPH and cationic TMA-DPH continued to increase gradually over time. Furthermore, while TMA-DPH exhibited a time-dependent decrease in anisotropy due to its slow transbilayer movement, the anisotropy of PA-DPH remained constant throughout the incubation period.

Platelet biology Cell labeling Membrane transport

Differential Sensitivity to Perturbants: PA-DPH Anisotropy is Unaffected by Alcohols That Disrupt the Membrane Core

The location of a probe dictates its sensitivity to different membrane-perturbing agents. A study investigating the effects of alcohols on platelet membranes provides a clear example of this principle [1]. Short-chain alkyl alcohols and benzyl alcohol were found to significantly decrease the fluorescence anisotropy of DPH, indicating an increase in fluidity in the hydrophobic core of the membrane. Critically, these same alcohols had little or no effect on the fluorescence anisotropy of either PA-DPH or TMA-DPH. This demonstrates that while alcohols can disorder the deep hydrocarbon core (sensed by DPH), they do not significantly alter the structural order of the interfacial region (sensed by PA-DPH and TMA-DPH).

Membrane perturbation Alcohol pharmacology Lipid bilayer mechanics

The Foundation for Advanced Lipidomics: Enabling Membrane Fusion Assays via DPHpPC

The PA-DPH fluorophore serves as the critical building block for the specialized fusion probe DPHpPC. This compound is a phosphatidylcholine molecule with the carboxyethyl-diphenylhexatriene (PA-DPH) moiety conjugated at the sn-2 position [1]. A key property of DPHpPC, derived from its parent PA-DPH, is the concentration-dependent quenching of its fluorescence lifetime. In membranes, the fluorescence lifetime of DPHpPC shortens dramatically as its two-dimensional concentration increases due to dimer formation [1]. This 'lifetime quenching' phenomenon allows researchers to distinguish between lipid transfer (mixing of outer leaflets) and true membrane fusion (mixing of inner and outer leaflets) in a single measurement [1]. Furthermore, DPHpPC's average fluorescence lifetime is roughly 1.5 ns shorter than that of free DPH, providing a distinct temporal signature for these assays [2]. Without the specific photophysical and chemical properties of the PA-DPH headgroup, this powerful, self-quenching fusion assay would not be possible.

Membrane fusion Lipidomics Fluorescent phospholipid probes

Procurement-Guided Applications: When 1-(4'-Carboxyethyl)-6-diphenyl-1,3,5-hexatriene (PA-DPH) is the Optimal Choice


Depth-Resolved Profiling of Lipid Bilayer Mechanics

In fundamental membrane biophysics research, understanding how a drug, peptide, or metabolic stressor alters lipid order often requires a 'depth profile.' PA-DPH is the optimal probe for this application when the goal is to isolate changes occurring in the upper acyl chain/interfacial region. Its steady-state fluorescence anisotropy is demonstrably unaffected by perturbations that strongly impact the deep-core probe DPH, providing a specific, quantitative readout for this spatially distinct membrane region [1]. This allows researchers to construct a high-resolution map of bilayer perturbations.

High-Throughput and Kinetic Studies of Platelet Membrane Dynamics

For studies involving live blood platelets or other dynamic cellular systems, the rapid equilibration time of PA-DPH (≤2 minutes) is a critical performance advantage [1]. Unlike TMA-DPH, which exhibits slow transbilayer movement and time-dependent anisotropy changes, PA-DPH provides an immediate and stable fluorescent signal. This makes it the ideal choice for high-throughput screening of platelet agonists/antagonists or for kinetic assays where measurements must be taken quickly and reliably over a short time window, eliminating kinetic artifacts from the data.

Differentiating Membrane Fusion from Lipid Exchange

When the experimental objective is to definitively prove membrane fusion (mixing of both inner and outer leaflets) as opposed to hemifusion or lipid exchange, the research must pivot to the specialized probe DPHpPC. The synthesis and function of DPHpPC are directly enabled by the unique photophysical property of the PA-DPH moiety—specifically, its concentration-dependent fluorescence lifetime quenching via dimerization [1]. Therefore, for any lab planning to perform these sophisticated fusion assays, the procurement and understanding of the parent compound, PA-DPH (CAS 85125-40-2), is a prerequisite for interpreting results and ensuring the quality of the final probe.

Investigating Fatty Acid Binding and Transport

PA-DPH functions not only as a membrane probe but also as a high-affinity, fluorescent long-chain free fatty acid analogue. It has been shown to bind to rat hepatic fatty acid binding protein (hFABP) and bovine serum albumin with well-defined stoichiometries (1.5:1 and >6:1, respectively), and its binding is competitively inhibited by native oleic acid [1]. This makes PA-DPH a valuable tool for laboratories studying the molecular mechanisms of fatty acid uptake, intracellular trafficking, and the function of fatty acid-binding proteins (FABPs) in metabolic and signaling pathways.

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